2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide
Overview
Description
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 4-position, a carboxamide group at the 5-position, and a 1-methylcyclopropylamino group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using a suitable methylthiolating agent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Incorporation of the 1-Methylcyclopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but lacks the 1-methylcyclopropyl group.
2-(Cyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but has a cyclopropyl group instead of a 1-methylcyclopropyl group.
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is unique due to the presence of the 1-methylcyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1403865-43-9 |
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Molecular Formula |
C10H14N4OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4OS/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)16-2/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
InChI Key |
YBISOWCBEWNFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC=C(C(=N2)SC)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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